

An Introduction for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Tributyltin chloride-d27*

Cat. No.: *B142046*

[Get Quote](#)

Tributyltin (TBT) compounds are a class of organotin chemicals known for their broad-spectrum biocidal properties. Historically, they were widely used as anti-fouling agents in marine paints, as wood preservatives, and as fungicides in various industrial applications.^[1] However, the high toxicity of TBT to non-target aquatic organisms, even at extremely low concentrations, has led to significant environmental concern and stringent regulatory restrictions.^{[1][2]} This has necessitated the development of highly sensitive and accurate analytical methods for monitoring TBT in environmental and biological matrices.

At the forefront of high-precision quantification is the use of stable isotope-labeled internal standards, with **Tributyltin chloride-d27** emerging as the gold standard. This deuterated analog of Tributyltin chloride is indispensable for analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).^[2] Its utility lies in its chemical and physical similarity to the native (non-deuterated) TBT, allowing it to mimic the analyte's behavior during sample preparation and analysis. This mimicry is crucial for correcting variations in extraction efficiency, instrumental drift, and matrix-induced signal suppression or enhancement, thereby ensuring the accuracy and reliability of quantitative data.^{[3][4][5]}

This guide provides a comprehensive overview of the core technical specifications, applications, and handling protocols for **Tributyltin chloride-d27**, designed to support the work of professionals in environmental science, toxicology, and drug development.

Core Physicochemical Properties

The precise characterization of an analytical standard is fundamental to its application. The key identifiers and properties of **Tributyltin chloride-d27** are summarized below.

Property	Value	Source(s)
Chemical Name	Tributyltin chloride-d27	[6][7]
Synonyms	Chloro-tris(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)stannane	[6][8][9]
CAS Number	1257647-76-9	[6][7]
Molecular Formula	$C_{12}D_{27}ClSn$ or [CD ₃ (CD ₂) ₃] ₃ SnCl	[7]
Molecular Weight	352.67 g/mol	[6][7]
Isotopic Purity	≥98 atom % D	
Chemical Purity	≥96%	
Appearance	Liquid	[10]
Boiling Point	171-173 °C at 25 mmHg	[7]
Unlabeled CAS No.	1461-22-9 (for non-deuterated Tributyltin chloride)	[6][8][9]

The Rationale for Isotopic Labeling

The choice of a deuterated internal standard is a critical decision in analytical method development, grounded in fundamental principles of mass spectrometry.[11]

Causality Behind Using a Deuterated Standard: An ideal internal standard co-elutes with the analyte and exhibits identical behavior during extraction and ionization.[5] Because the deuterium atoms in **Tributyltin chloride-d27** only slightly increase its molecular weight without significantly altering its polarity or chemical properties, it behaves nearly identically to the native TBT during chromatographic separation. However, its distinct mass-to-charge ratio (m/z) allows a mass spectrometer to differentiate it from the analyte. This co-elution and mass differentiation are the keys to its effectiveness.[2][5] Any sample loss during preparation or fluctuation in instrument signal will affect both the analyte and the standard proportionally. By measuring the

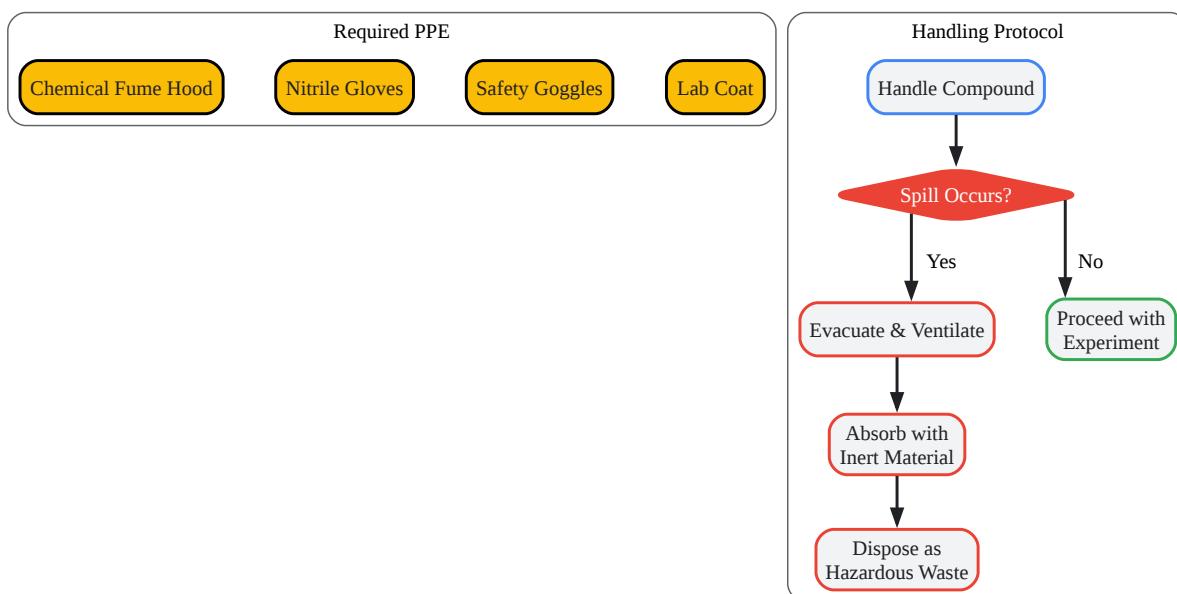
ratio of the analyte's signal to the internal standard's signal, a highly accurate and precise quantification can be achieved, effectively canceling out these sources of error.[3][4]

Experimental Protocol: Quantification of TBT in Water Samples

This section outlines a validated methodology for the determination of Tributyltin chloride in environmental water samples using **Tributyltin chloride-d27** as an internal standard, followed by GC-MS analysis.

1. Preparation of Standards

- Stock Solution (100 µg/mL): Accurately weigh 1 mg of **Tributyltin chloride-d27** and dissolve in 10 mL of high-purity methanol.
- Spiking Solution (1 µg/mL): Dilute the stock solution 1:100 with methanol. This solution will be used to spike samples.
- Calibration Standards: Prepare a series of calibration standards by spiking clean matrix (e.g., deionized water) with known concentrations of non-deuterated Tributyltin chloride and a constant concentration of the **Tributyltin chloride-d27** internal standard spiking solution.


2. Sample Preparation and Extraction

- Collect a 100 mL water sample in a glass container.
- Spike the sample with a known amount of the **Tributyltin chloride-d27** spiking solution (e.g., 50 µL of the 1 µg/mL solution to achieve a concentration of 500 ng/L).
- Add 2 mL of a derivatizing agent (e.g., 2% sodium tetraethylborate in THF) to convert the ionic organotin species to their more volatile ethylated forms.
- Add 20 mL of a non-polar solvent like hexane and shake vigorously for 10 minutes to extract the derivatized compounds.
- Allow the layers to separate and carefully collect the upper organic (hexane) layer.

- Concentrate the hexane extract to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC-MS Analysis

- Gas Chromatograph (GC) Conditions:
 - Column: DB-5ms (30 m x 0.25 mm x 0.25 μ m) or equivalent.
 - Injector Temperature: 250°C.
 - Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM).
 - Ions to Monitor: Select characteristic ions for both derivatized TBT and derivatized TBT-d27.

[Click to download full resolution via product page](#)

Logical decision flow for safe handling and spill response.

References

- Tributyltin Chloride. PubChem, National Center for Biotechnology Information. [[Link](#)]

- Tributyltin Chloride. The Merck Index Online, Royal Society of Chemistry. [[Link](#)]
- Deuterated Internal Standard: Significance and symbolism. [Synonym.tech](#). [[Link](#)]
- Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? PubMed, National Center for Biotechnology Information. [[Link](#)]
- The Value of Deuterated Internal Standards. KCAS Bioanalytical & Biomarker Services. [[Link](#)]
- Deuterated internal standards and bioanalysis. AptoChem. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Tributyltin Chloride | C12H27ClSn | CID 15096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Butyltin-d9 Trichloride (EVT-1497111) [evitachem.com]
- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. Tributyltin Chloride-d27 | LGC Standards [lgcstandards.com]
- 7. 1257647-76-9 CAS MSDS (TRIBUTYLTIN CHLORIDE-D27) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Tributyltin Chloride-d27 | LGC Standards [lgcstandards.com]
- 9. Tributyltin Chloride-d27 | LGC Standards [lgcstandards.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An Introduction for Researchers, Scientists, and Drug Development Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b142046#tributyltin-chloride-d27-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b142046#tributyltin-chloride-d27-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com